molecular formula C16H13N3O B12167111 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

Katalognummer: B12167111
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: QZGXYIXNZLNTQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole: is a heterocyclic compound that belongs to the class of triazoloisoindoles These compounds are characterized by a fused ring system that includes a triazole ring and an isoindole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenoxymethyl-substituted hydrazine with an appropriate isoindole derivative under acidic or basic conditions can lead to the formation of the desired compound. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research. It exhibits potential anticancer, antimicrobial, and anti-inflammatory activities. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in the production of polymers, coatings, and other advanced materials .

Wirkmechanismus

The mechanism of action of 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of specific pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole stands out due to its unique phenoxymethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C16H13N3O

Molekulargewicht

263.29 g/mol

IUPAC-Name

2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

InChI

InChI=1S/C16H13N3O/c1-2-7-13(8-3-1)20-11-15-17-16-14-9-5-4-6-12(14)10-19(16)18-15/h1-9H,10-11H2

InChI-Schlüssel

QZGXYIXNZLNTQL-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=NC(=NN31)COC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.